molecular formula C13H14N2O B7646881 N-quinolin-8-ylbutanamide

N-quinolin-8-ylbutanamide

Cat. No.: B7646881
M. Wt: 214.26 g/mol
InChI Key: BNNNWQPSVSXNND-UHFFFAOYSA-N
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Description

N-quinolin-8-ylbutanamide: is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities.

Scientific Research Applications

Chemistry: N-quinolin-8-ylbutanamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: Quinoline derivatives, including this compound, exhibit a wide range of biological activities such as antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential use in the treatment of infectious diseases, cancer, and inflammatory disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed as catalysts in various chemical reactions and as additives in lubricants and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-8-ylbutanamide can be achieved through various methods. One common approach involves the reaction of quinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-quinolin-8-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include quinoline N-oxide, reduced quinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of N-quinolin-8-ylbutanamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, quinoline compounds can interact with various receptors and enzymes in human cells, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the butanamide group.

    8-Quinolinamine: A derivative with an amino group at the 8-position.

    Quinolin-8-ylmethanesulfonamide: A sulfonamide derivative with similar biological activities.

Uniqueness: N-quinolin-8-ylbutanamide is unique due to the presence of the butanamide group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural modification may result in better absorption, distribution, and overall efficacy compared to other quinoline derivatives .

Properties

IUPAC Name

N-quinolin-8-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-5-12(16)15-11-8-3-6-10-7-4-9-14-13(10)11/h3-4,6-9H,2,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNNWQPSVSXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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